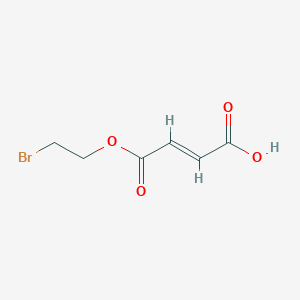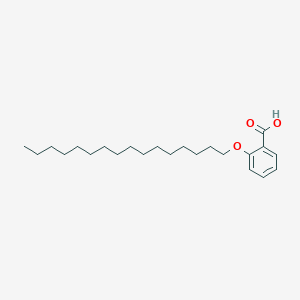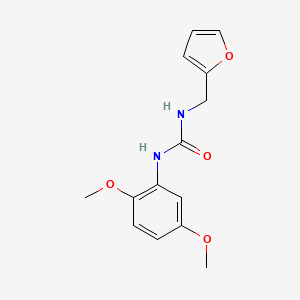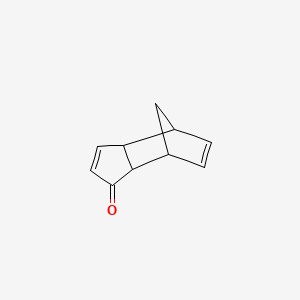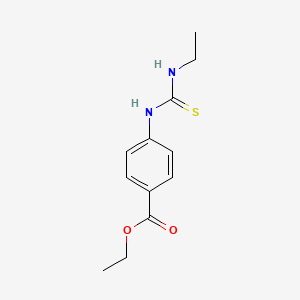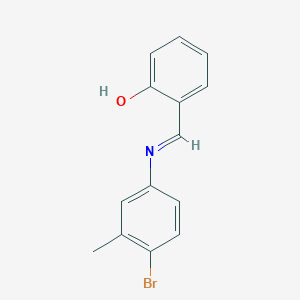![molecular formula C13H10BrF3N2O2S B11953376 N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide CAS No. 10597-19-0](/img/structure/B11953376.png)
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is a chemical compound that features a sulfonohydrazide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:
Starting Material: 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Reagent: Hydrazine hydrate
Solvent: Typically anhydrous ethanol or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride can be used.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfonohydrazines.
Condensation Reactions: Formation of hydrazones.
Scientific Research Applications
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide group and the trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
10597-19-0 |
|---|---|
Molecular Formula |
C13H10BrF3N2O2S |
Molecular Weight |
395.20 g/mol |
IUPAC Name |
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C13H10BrF3N2O2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-19-22(20,21)10-4-2-1-3-5-10/h1-8,18-19H |
InChI Key |
ZLMCELCTXGTJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

